molecular formula C14H18O3 B14352032 2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol CAS No. 91147-82-9

2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol

Cat. No.: B14352032
CAS No.: 91147-82-9
M. Wt: 234.29 g/mol
InChI Key: DEHQZVZATGLHSL-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol is a chemical compound known for its unique structure and properties It belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol typically involves the hydroxymethylation of a precursor compound. One common method is the reaction of a suitable benzopyran derivative with formaldehyde in the presence of a base. The reaction conditions often include:

    Reagents: Formaldehyde, base (e.g., sodium hydroxide)

    Solvent: Aqueous or organic solvent

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-formyl-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol or 2-carboxy-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.

    Reduction: Formation of 2-methyl-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5,7,8-Tetramethyl-2H-1-benzopyran-6-ol: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    2-(Hydroxymethyl)-2H-1-benzopyran-6-ol: Lacks the multiple methyl groups, affecting its steric and electronic properties.

Uniqueness

2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol is unique due to the combination of its hydroxymethyl group and multiple methyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

91147-82-9

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(hydroxymethyl)-2,5,7,8-tetramethylchromen-6-ol

InChI

InChI=1S/C14H18O3/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h5-6,15-16H,7H2,1-4H3

InChI Key

DEHQZVZATGLHSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(O2)(C)CO)C(=C1O)C)C

Origin of Product

United States

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